(1S,3s)-N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[[5-benzylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4OS/c34-27(29-16-23-13-24(17-29)15-25(14-23)18-29)30-19-26-31-32-28(35-20-22-9-5-2-6-10-22)33(26)12-11-21-7-3-1-4-8-21/h1-10,23-25H,11-20H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCARAJHXXFDUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4CCC5=CC=CC=C5)SCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Benzylthio Group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group.
Attachment of the Phenethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.
Coupling with Adamantane: The final step involves coupling the triazole derivative with an adamantane carboxylic acid derivative using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, leading to various reduced derivatives.
Substitution: The benzylthio and phenethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like thiols or amines, and electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing groups or triazole rings.
Medicine
Medically, (1S,3s)-N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1S,3s)-N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide likely involves multiple pathways:
Molecular Targets: Potential targets include enzymes with active sites that can accommodate the triazole ring or the adamantane core.
Pathways: The compound may interfere with cellular signaling pathways, particularly those involving sulfur-containing groups or triazole derivatives.
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Structural Comparison of Adamantane-Triazole Derivatives
Key Observations :
- The phenethyl group at position 4 introduces greater steric bulk compared to methyl or phenyl substituents, which may affect binding to enzymatic targets .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The target compound exhibits lower solubility in DMSO compared to methyl-substituted analogues, likely due to increased hydrophobicity from the benzylthio group .
- LogP values correlate with substituent polarity: Nitrobenzyl derivatives (LogP ~4.8) are more lipophilic than fluorobenzyl analogues (LogP ~3.9) .
Antimicrobial Activity
- Broad-spectrum activity : Analogues with electron-withdrawing groups (e.g., nitro, chloro) show potent activity against Gram-positive bacteria (MIC: 2–4 µg/mL) .
- Target compound: Limited direct data, but sulfur-containing triazoles often exhibit enhanced antifungal activity due to thiol-disulfide interactions .
Antihypoxic Activity
- Adamantane-triazole derivatives (e.g., 3-alkylthio variants) demonstrate significant antihypoxic effects in rodent models, with survival rates >60% at 100 mg/kg .
Biological Activity
The compound (1S,3s)-N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide is a novel organic molecule that combines an adamantane core with a triazole moiety. This unique structure suggests potential for significant biological activity, particularly in the realms of anticancer and antimicrobial effects.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Adamantane Core : Known for its stability and hydrophobic properties, enhancing lipophilicity.
- Triazole Moiety : Associated with various pharmacological effects, including antifungal and anticancer activities.
- Benzylthio and Phenethyl Substituents : These groups may enhance the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable antiproliferative effects against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| Compound 9 | HCT-116 | 2.6 | Thymidylate synthase inhibition |
| Compound 9 | HepG2 | 1.4 | Thymidylate synthase inhibition |
This data suggests that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells by targeting thymidylate synthase, a crucial enzyme in DNA synthesis .
Antimicrobial Activity
In addition to its anticancer properties, the compound's structural analogs have shown promising antimicrobial activity. For example:
| Microorganism | Inhibition Activity |
|---|---|
| Escherichia coli | Significant inhibition |
| Staphylococcus aureus | Moderate inhibition |
These findings indicate potential applications in treating infections caused by resistant bacterial strains .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that the compound can effectively bind to active sites of relevant enzymes, enhancing its therapeutic efficacy .
Synthesis and Evaluation
The synthesis of this compound involves multiple steps combining traditional organic synthesis techniques with modern coupling strategies. The evaluation of its biological activity typically involves both in vitro assays and computational methods like PASS (Prediction of Activity Spectra for Substances), which help predict potential activities based on structural similarities with known compounds .
Case Studies
Several studies have been conducted to evaluate the biological efficacy of similar compounds:
- Anticancer Studies : A series of triazole derivatives were synthesized and tested against various cancer cell lines. The results indicated significant antiproliferative activity across multiple derivatives, suggesting a robust platform for developing new anticancer agents .
- Antimicrobial Studies : Research on benzylthio-substituted triazoles demonstrated effective inhibition against common pathogens such as E. coli and S. aureus, highlighting their potential as antimicrobial agents .
Q & A
Q. What are the key considerations for synthesizing this compound to ensure high yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions:
- Cyclization : Alkaline conditions (e.g., KOH in water) for triazole ring formation, as demonstrated in adamantane-triazole derivatives .
- Coupling Agents : Use EDC/HATU to link the adamantane-carboxamide moiety to the triazole intermediate .
- Purification : Recrystallization from solvents like n-butanol or dioxane-water mixtures improves purity .
- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progress and purity >95% .
Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm functional groups (e.g., adamantane CH, benzylthio S–CH) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., pseudo-molecular ion peaks matching theoretical calculations) .
- Chromatography : HPLC with UV detection confirms purity and resolves lipophilicity-related retention issues .
Q. What are the primary challenges in chromatographic analysis of this compound, and how can they be mitigated?
- Methodological Answer :
- Challenge : High lipophilicity due to adamantane and phenethyl groups causes prolonged retention in reverse-phase HPLC.
- Solution : Optimize mobile phases with high organic content (e.g., 80% acetonitrile) and C18 columns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess solubility (e.g., using DMSO co-solvents) and metabolic stability via liver microsome assays .
- In Vivo Models**: Use controlled hypoxia models (e.g., rat hypoxia-hypercapnia assays) to correlate dosing regimens with efficacy .
- Data Normalization : Adjust for bioavailability differences using plasma protein binding assays .
Q. What strategies optimize the compound’s solubility for pharmacological assays without altering bioactivity?
- Methodological Answer :
Q. How does the substitution pattern on the triazole ring influence the compound’s mechanism of action against microbial targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Benzylthio Group : Enhances membrane permeability via hydrophobic interactions .
- Phenethyl Substituent : Steric effects may modulate binding to fungal cytochrome P450 enzymes (e.g., CYP51) .
- Electron-Withdrawing Groups : Chlorine or trifluoromethyl substitutions (see analogous compounds) improve antifungal IC by 2–5× .
Q. How can computational modeling predict the binding affinity of this compound to neurological targets like NMDA receptors?
- Methodological Answer :
- Molecular Docking : Adamantane’s rigid structure fits hydrophobic pockets in NMDA receptor subunits (e.g., GluN2B) .
- Molecular Dynamics (MD) Simulations : Assess stability of triazole-mediated hydrogen bonds with receptor residues over 100-ns trajectories .
- Comparative Analysis : Benchmark against known adamantane derivatives (e.g., memantine) to predict IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
